Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine core, and a thiophene ring. These structural features contribute to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-oxoindoline derivatives with thiazolopyrimidine intermediates under specific reaction conditions. The process may include:
Aldol Condensation: A base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, triggering an unusual reductive cyclization reaction.
Cyclization: The formation of the thiazolopyrimidine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly on the indolinone and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolinone derivatives, while reduction can produce reduced thiazolopyrimidine compounds.
Scientific Research Applications
Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Biological Research: It is used as a tool compound to investigate cellular pathways and molecular targets involved in cell cycle regulation and apoptosis.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Induce Apoptosis: It activates procaspase-3, leading to the induction of apoptosis in cancer cells.
Target Cellular Pathways: The compound affects key proteins involved in apoptotic pathways, such as BIM, BAX, Bcl-2, and p53.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-oxoindoline derivatives and thiazolopyrimidine-based molecules. Examples include:
2-Oxoindolin-3-ylidene Acetonitriles: These compounds share the indolinone moiety and exhibit similar biological activities.
Thiazolopyrimidine Derivatives: Compounds with a thiazolopyrimidine core are studied for their pharmacological properties.
Uniqueness
Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
618077-83-1 |
---|---|
Molecular Formula |
C27H25N3O4S2 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-methylpropyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S2/c1-5-12-29-18-10-7-6-9-17(18)21(24(29)31)23-25(32)30-22(19-11-8-13-35-19)20(16(4)28-27(30)36-23)26(33)34-14-15(2)3/h5-11,13,15,22H,1,12,14H2,2-4H3/b23-21- |
InChI Key |
FHYKYDGOHAJYPY-LNVKXUELSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Origin of Product |
United States |
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